4-Bromo-2-fluorobenzyl chloride

Lipophilicity Boiling Point Physicochemical Differentiation

4-Bromo-2-fluorobenzyl chloride is a halogenated aromatic building block (C₇H₅BrClF, MW 223.47) featuring a reactive benzyl chloride moiety ortho‑substituted with fluorine and para‑substituted with bromine. At ambient temperature it is a colorless to yellow liquid with a density of 1.65 g/mL, a boiling point of 241.3 °C, and a logP of 3.327.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 85510-82-3
Cat. No. B1333234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzyl chloride
CAS85510-82-3
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)CCl
InChIInChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2
InChIKeyUDKQGFMDBMYVHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluorobenzyl chloride (CAS 85510-82-3): A Halogenated Benzyl Chloride Building Block for Pharmaceutical Synthesis


4-Bromo-2-fluorobenzyl chloride is a halogenated aromatic building block (C₇H₅BrClF, MW 223.47) featuring a reactive benzyl chloride moiety ortho‑substituted with fluorine and para‑substituted with bromine. At ambient temperature it is a colorless to yellow liquid with a density of 1.65 g/mL, a boiling point of 241.3 °C, and a logP of 3.327 . The compound is employed as a key intermediate in the manufacture of aldose reductase inhibitors such as AS‑3201 (ranirestat) [1] and serves as a versatile platform for orthogonal functionalization because its aryl bromide is competent in cross‑coupling reactions while the benzyl chloride undergoes nucleophilic substitution .

Why Generic Substitution of 4-Bromo-2-fluorobenzyl chloride with Other Benzyl Chlorides Creates Performance Gaps


The 4‑bromo‑2‑fluoro substitution pattern is not an interchangeable halogen decoration; it is a precise determinant of molecular recognition and synthetic control. Replacing the para‑bromine with chlorine lowers lipophilicity (logP 3.327 ‑‑‑> 3.218) and reduces the boiling point by ≈ 33 °C, altering reaction‑engineering and purification parameters . Removing the ortho‑fluorine eliminates the electron‑withdrawing effect that enhances electrophilicity at the benzyl carbon, while replacing the benzyl chloride with a benzyl bromide increases reactivity at the expense of storage stability . Most critically, only the bromo‑chloro‑fluoro triad permits truly orthogonal functionalization: the aryl bromide engages in Suzuki, Sonogashira, or Heck couplings, whereas the benzyl chloride retains its SN2 competence, a dual‑mode reactivity that mono‑halogenated or regioisomeric analogues cannot replicate .

Product-Specific Quantitative Evidence for 4-Bromo-2-fluorobenzyl chloride (CAS 85510-82-3) over Close Analogs


Higher Lipophilicity and Boiling Point Differentiate 4-Bromo-2-fluorobenzyl chloride from the 4-Chloro Analog

4‑Bromo‑2‑fluorobenzyl chloride exhibits a higher logP (3.327) than 4‑chloro‑2‑fluorobenzyl chloride (3.218) , corresponding to a ~1.3‑fold increase in octanol‑water partition coefficient. Its boiling point (241.3 °C) is ≈ 33 °C above that of the chloro analog (208.5 °C) . For researchers optimizing liquid‑liquid extraction or distillation, these differences translate into measurably distinct phase‑transfer and thermal separation profiles.

Lipophilicity Boiling Point Physicochemical Differentiation

Room‑Temperature Storage Stability Simplifies Handling versus 4‑Chloro‑2‑fluorobenzyl chloride Which Requires −20 °C

According to the manufacturer’s specification, 4‑bromo‑2‑fluorobenzyl chloride is stable under ambient conditions (recommended < 15 °C; no freezing required) . In contrast, the 4‑chloro analog is specified for storage at −20 °C to ensure stability . This difference eliminates the need for freezer storage, reducing energy costs and logistical constraints during procurement.

Storage Stability Thermal Stability Handling Convenience

The 4‑Bromo‑2‑fluorobenzyl Moiety is Essential for Sub‑Nanomolar Aldose Reductase Inhibition in AS‑3201

AS‑3201 (ranirestat) incorporates the 4‑bromo‑2‑fluorobenzyl group and exhibits a Ki of 10⁻¹⁰ M for aldose reductase, which is 2000‑fold lower (more potent) than its optical antipode that bears the same substitution pattern but with inverted stereochemistry [1]. The SAR study explicitly notes that the 4‑bromo‑2‑fluorobenzyl group is ‘optimally located for formation of a hydrogen‑bonding network with AR’ and is ‘effective for the differentiation between AR and aldehyde reductase’ [1]. Replacing this group would directly compromise the sub‑nanomolar potency and selectivity profile.

Aldose Reductase Inhibition Structure‑Activity Relationship Drug Intermediate

Dual Reactive Halogens Enable Orthogonal Sequential Functionalization Unavailable in Mono‑Halogenated Analogs

The molecule carries two electronically distinct reactive sites: the aryl bromide (C‑Br) is amenable to Pd‑catalyzed cross‑couplings (Suzuki, Heck, Sonogashira), while the benzyl chloride (CH₂‑Cl) undergoes SN2‑type nucleophilic displacement . In contrast, 4‑bromobenzyl chloride (no ortho‑fluorine) lacks the electronic tuning that differentiates the two sites, and 4‑chloro‑2‑fluorobenzyl chloride cannot engage in selective aryl‑bromide coupling. This orthogonality allows for a controlled, two‑step build‑up of molecular complexity without protecting‑group manipulations.

Orthogonal Reactivity Sequential Functionalization Cross‑Coupling

Guaranteed High Purity (>98 % GC) with NMR Structural Confirmation Ensures Reproducibility

The compound is offered with a minimum purity of 98.0 % (GC) and NMR‑confirmed structural identity by TCI . In comparison, the 4‑chloro‑2‑fluorobenzyl chloride is commonly supplied at 97 % purity . The 1 ‑2 % purity advantage, combined with NMR verification, reduces the risk of unidentified by‑products that could compromise sensitive catalytic reactions or biological assays.

Purity Quality Control Reproducibility

Procurement‑Relevant Application Scenarios for 4-Bromo-2-fluorobenzyl chloride (CAS 85510-82-3)


Discovery of Aldose Reductase Inhibitors for Diabetic Complications

The compound is the established precursor for the pharmacophoric 4‑bromo‑2‑fluorobenzyl group that confers sub‑nanomolar potency in aldose reductase inhibitors such as AS‑3201 [1]. Any program targeting aldose reductase should procure this specific intermediate to maintain access to the validated SAR‑driven potency and selectivity profile [1].

Sequential Diversity‑Oriented Synthesis Exploiting Orthogonal Halogen Reactivity

Researchers building compound libraries benefit from the ability to first functionalize the benzyl chloride via nucleophilic substitution (amines, alcohols, thiols) and subsequently derivatize the aryl bromide via Suzuki or Sonogashira coupling . This two‑step orthogonal strategy collapses what would otherwise require a protected multi‑step sequence into two efficient transformations.

Reaction Optimization Leveraging Higher Boiling Point and Lipophilicity

For processes requiring elevated temperatures (e.g., high‑boiling solvent systems such as DMF or DMSO at reflux), the compound’s boiling point of ~241 °C provides a wider thermal window than the 4‑chloro analog (208 °C) [1]. Its higher logP also facilitates extraction into organic layers, simplifying work‑up and improving isolated yields.

Procurement for Cost‑Sensitive Academic and Screening Laboratories

Because the compound is stable under ambient storage (< 15 °C) while competitive analogs require −20 °C storage, institutional buyers can avoid freezer‑related logistics and energy costs, making it a more practical choice for long‑term inventory in academic and screening settings.

Technical Documentation Hub

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